molecular formula C10H8N4O4 B13923386 1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole

1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole

Katalognummer: B13923386
Molekulargewicht: 248.19 g/mol
InChI-Schlüssel: HKCDTUDZPITGRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of nitro compounds Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom

Vorbereitungsmethoden

The synthesis of 1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole typically involves the reaction of 4-methyl-2-nitroaniline with 4-nitro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound has potential antimicrobial properties and is studied for its effects on various microorganisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating certain diseases.

    Industry: It is used in the production of dyes and pigments due to its chemical properties.

Wirkmechanismus

The mechanism of action of 1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact pathways and molecular targets involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methyl-2-nitrophenyl)-4-nitro-1H-pyrazole can be compared with other nitro compounds, such as nitrobenzene and nitromethane. While all these compounds contain nitro groups, this compound is unique due to the presence of both a pyrazole ring and a methyl group. This structural difference contributes to its distinct chemical and biological properties .

Similar compounds include:

  • Nitrobenzene
  • Nitromethane
  • 4-Nitrophenol

These compounds share the nitro functional group but differ in their overall structure and applications.

Eigenschaften

Molekularformel

C10H8N4O4

Molekulargewicht

248.19 g/mol

IUPAC-Name

1-(4-methyl-2-nitrophenyl)-4-nitropyrazole

InChI

InChI=1S/C10H8N4O4/c1-7-2-3-9(10(4-7)14(17)18)12-6-8(5-11-12)13(15)16/h2-6H,1H3

InChI-Schlüssel

HKCDTUDZPITGRY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)N2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.